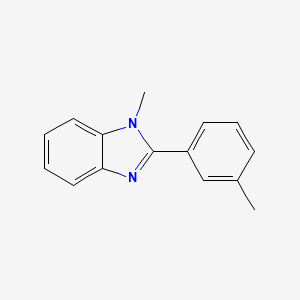

1-Methyl-2-(3-methylphenyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(3-methylphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-6-5-7-12(10-11)15-16-13-8-3-4-9-14(13)17(15)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMNZLWHTVXKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 1 Methyl 2 3 Methylphenyl Benzimidazole

Historical Development of Benzimidazole (B57391) Synthesis: Principles and Evolution

The foundational methods for creating the benzimidazole core date back to the late 19th century. The most prominent classical method is the Phillips-Ladenburg synthesis, first described in 1875. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating. banglajol.infokau.edu.sa The reaction proceeds by forming a diamide (B1670390) intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the benzimidazole ring. kau.edu.sa

Another historically significant approach is the Weidenhagen reaction, which utilizes aldehydes or ketones instead of carboxylic acids. kau.edu.sa This method often requires an oxidizing agent to facilitate the final cyclization and aromatization step. kau.edu.sa These early methods, while effective, were often limited by harsh reaction conditions, such as high temperatures and the use of strong mineral acids, which could limit their applicability to sensitive substrates and result in lower yields. kau.edu.sascbt.com

Contemporary Approaches for the Synthesis of 1-Methyl-2-(3-methylphenyl)benzimidazole

Modern organic synthesis has introduced a variety of more efficient, milder, and versatile methods for constructing the benzimidazole scaffold. These approaches offer improved yields, better functional group tolerance, and more environmentally benign conditions. For the specific synthesis of this compound, the key starting materials would typically be N-methyl-1,2-phenylenediamine and either 3-methylbenzoic acid or 3-methylbenzaldehyde (B113406). orgsyn.org

The direct condensation of N-methyl-1,2-phenylenediamine with 3-methylbenzoic acid is a direct application of the Phillips-Ladenburg reaction. banglajol.info This reaction is typically carried out by heating the two reactants, often in the presence of a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid. banglajol.info The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine. This is followed by an intramolecular cyclization and dehydration to form the final product.

Alternatively, the condensation can be performed with 3-methylbenzaldehyde. The reaction between an o-phenylenediamine and an aldehyde can sometimes lead to a mixture of products if not controlled properly. nih.gov However, the use of a catalyst can drive the reaction towards the desired 2-substituted benzimidazole. researchgate.net The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Table 1: Illustrative Conditions for Direct Condensation Synthesis of 2-Arylbenzimidazoles

| Diamine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| o-Phenylenediamine | Benzaldehyde | NH₄Cl / CHCl₃ | Room Temp | 4 | 94 |

| o-Phenylenediamine | 4-Methylbenzaldehyde | NH₄Cl / Ethanol (B145695) | 80-90 | 2 | 88 |

| o-Phenylenediamine | Formic Acid | None / Water | 100 | 2 | 83-85 |

Note: The data in this table are based on the synthesis of analogous compounds and are presented to illustrate typical reaction parameters. Specific yields for this compound may vary. nih.govresearchgate.net

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of N-heterocycles. Palladium-catalyzed reactions offer mild conditions and high efficiency for forming C-N bonds, which are crucial for benzimidazole ring closure. nih.gov One strategy involves an intramolecular C-N cross-coupling of a pre-formed N-(2-haloaryl)amidine.

A more streamlined approach is a cascade or domino reaction where multiple bonds are formed in a single pot. For instance, a palladium catalyst can facilitate a three-component coupling of a 2-chloroaryl compound, an amine, and an amide, followed by condensation to form the benzimidazole ring with predictable regiocontrol. nih.gov These methods often employ specialized phosphine (B1218219) ligands to enhance the catalyst's activity and stability. The key advantage is the ability to construct complex benzimidazoles from readily available starting materials under controlled conditions. nih.gov

Table 2: Key Parameters in Palladium-Catalyzed Benzimidazole Synthesis

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | tBuOH | 110 |

| Pd₂(dba)₃ | PPh₃ | NaOH | DME/Water | 160 |

| Pd(dppf)Cl₂ | (self-ligated) | AgOAc | Acetic Acid | 120 |

Note: This table summarizes typical components used in palladium-catalyzed C-N coupling reactions for benzimidazole synthesis, based on literature for analogous structures. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and saving time. organic-chemistry.org Several MCRs have been developed for benzimidazole synthesis.

A common MCR approach involves the reaction of an o-phenylenediamine, an aldehyde, and a third component that facilitates the cyclization and acts as an oxidant or provides a specific functional group. For example, a one-pot, three-component reaction using an iron catalyst has been developed for the synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. organic-chemistry.org Copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) also provide an efficient route to benzimidazoles. google.com These methods are valued for their operational simplicity and atom economy.

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. For benzimidazole synthesis, this includes the use of non-toxic solvents (like water or ethanol), solvent-free conditions, and recyclable catalysts. researchgate.net

Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can dramatically reduce reaction times and improve yields. The condensation of o-phenylenediamines with aldehydes, promoted by acetic acid under microwave irradiation, provides a rapid and efficient route to 1,2-disubstituted benzimidazoles. Another green approach involves using catalysts like ammonium chloride, which is inexpensive and environmentally benign, to promote the condensation reaction in ethanol. nih.gov These methods align with the principles of green chemistry by reducing energy consumption and avoiding hazardous substances.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For direct condensation reactions, screening different acid catalysts (e.g., HCl, PPA, acetic acid) and their concentrations can significantly impact the reaction rate and yield. researchgate.net The choice of solvent is also crucial; while some reactions can be performed neat, others benefit from solvents that can effectively dissolve the reactants and facilitate heat transfer. Solvents like ethanol, chloroform, or DMF are commonly evaluated. researchgate.net

In metal-catalyzed reactions, the choice of the metal precursor, the ligand, and the base are all interconnected and vital for catalytic efficiency. Different phosphine ligands, for example, can have a profound effect on the outcome of a palladium-catalyzed coupling. nih.gov Catalyst loading is another parameter to optimize; using the minimum amount of catalyst necessary is both cost-effective and reduces potential contamination of the final product.

The reaction temperature and time are also carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps in determining the optimal reaction time to achieve maximum conversion without significant product degradation. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Studies in this compound Formation

The elucidation of the precise reaction mechanism and the kinetics of the formation of this compound would involve a combination of experimental techniques and computational modeling. Such studies are crucial for optimizing reaction conditions to improve yield, reduce reaction times, and minimize by-product formation.

The generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole derivative proceeds through several key intermediates and transition states. While direct experimental or computational data for the synthesis of this compound is limited, a plausible pathway can be inferred from studies on similar benzimidazole syntheses.

The initial step involves the nucleophilic attack of one of the amino groups of N-methyl-o-phenylenediamine on the carbonyl carbon of m-tolualdehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This leads to the formation of a hemiaminal intermediate .

This hemiaminal intermediate is typically unstable and readily undergoes dehydration to form a Schiff base (imine) intermediate . The formation of this imine is a critical step in the reaction pathway. Spectroscopic techniques such as NMR and IR could potentially be used to detect this intermediate under specific reaction conditions.

Finally, the dihydrobenzimidazole intermediate undergoes an oxidation or aromatization step to form the stable aromatic benzimidazole ring of this compound. This final step often involves an oxidizing agent present in the reaction mixture or can occur via aerobic oxidation.

Transition states would be associated with each of these steps: the initial nucleophilic attack, the dehydration to form the imine, the intramolecular cyclization, and the final aromatization. The precise structures and energies of these transition states would require detailed computational studies, such as Density Functional Theory (DFT) calculations. Such studies would model the geometry of the molecules at each stage of the reaction and calculate the energy barriers between intermediates.

Table 1: Plausible Intermediates in the Synthesis of this compound

| Intermediate | Description |

| Hemiaminal | Formed from the initial nucleophilic attack of the diamine on the aldehyde. |

| Schiff Base (Imine) | Formed after the dehydration of the hemiaminal intermediate. |

| Dihydrobenzimidazole | Resulting from the intramolecular cyclization of the Schiff base. |

This table presents a generalized sequence of intermediates based on established mechanisms for benzimidazole formation. Specific characterization for this compound is not available in the provided search results.

A complete understanding of the reaction mechanism is best visualized through an energy profile diagram, which maps the potential energy of the system as the reaction progresses from reactants to products. This analysis provides crucial information about the thermodynamics and kinetics of the reaction, including the activation energies for each step and the relative stabilities of the intermediates.

For the synthesis of this compound, an energy profile analysis would be conducted using computational chemistry methods, most notably DFT. These calculations would map the entire reaction coordinate, identifying the energy minima corresponding to the reactants, intermediates, and products, as well as the energy maxima corresponding to the transition states.

The energy profile would likely show that the initial formation of the Schiff base is a relatively low-energy process. The subsequent intramolecular cyclization to form the dihydrobenzimidazole intermediate is expected to have a higher activation energy, potentially making it the rate-limiting step. The final aromatization step is typically a highly exothermic process, leading to the stable benzimidazole product.

Factors such as the choice of catalyst and solvent can significantly influence the energy profile. An effective catalyst would lower the activation energies of the transition states, thereby accelerating the reaction rate.

Table 2: Hypothetical Energy Parameters in the Synthesis of this compound

| Reaction Step | Activation Energy (Ea) | Change in Enthalpy (ΔH) |

| Hemiaminal Formation | Low | Exothermic |

| Schiff Base Formation | Moderate | Endothermic (due to bond breaking) |

| Cyclization | High (Rate-determining) | Exothermic |

| Aromatization | Low | Highly Exothermic |

This table provides a qualitative and hypothetical representation of the energy profile based on general principles of similar chemical reactions. Specific quantitative data for the synthesis of this compound would require dedicated computational studies.

Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 2 3 Methylphenyl Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H, ¹³C) for Structural Confirmation and Chemical Environment Analysis

This section would present detailed tables of ¹H and ¹³C NMR chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet, multiplet). The analysis would involve assigning each signal to a specific proton and carbon atom in the 1-Methyl-2-(3-methylphenyl)benzimidazole molecule, confirming the presence of the N-methyl group, the m-tolyl substituent, and the benzimidazole (B57391) core. The chemical shifts would be interpreted in terms of the electronic environment of each nucleus.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Here, the correlations observed in various 2D NMR spectra would be discussed.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the benzimidazole and m-tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the connectivity between the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the preferred conformation of the molecule in solution, particularly the relative orientation of the m-tolyl ring with respect to the benzimidazole core.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the crystal packing diagram would be presented, detailing the intermolecular forces that stabilize the crystal lattice. This would include a description of any potential hydrogen bonds (though classical hydrogen bond donors are absent in this specific molecule, C-H···N or C-H···π interactions might be present), π-π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces. A table summarizing the parameters of these interactions (e.g., distances and angles) would be included.

Mass Spectrometry for Fragmentation Pattern Analysis

This section would begin with the identification of the molecular ion peak (M+) in the mass spectrum, confirming the molecular weight of the compound. A data table would list the mass-to-charge ratios (m/z) and relative abundances of the major fragment ions. The fragmentation pathway would be analyzed, proposing structures for the observed fragments and explaining their formation through characteristic cleavage patterns of the benzimidazole core and its substituents.

A conclusive and detailed article as per the requested outline requires access to specific experimental data that is currently unavailable.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₁₅H₁₄N₂, the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated.

Interactive Table 1: Theoretical HRMS Data for [this compound+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂ |

| Ion | [C₁₅H₁₅N₂]⁺ |

| Calculated Exact Mass | 223.1230 |

| Nominal m/z | 223 |

This level of precision is essential for confirming the identity of newly synthesized compounds and for metabolic or degradation studies.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its constituent parts and how they are connected.

While a specific MS/MS spectrum for this compound is not detailed in the provided search results, the fragmentation pathways can be predicted based on the known behavior of benzimidazole derivatives. scispace.comjournalijdr.com The principal fragmentation processes in the benzimidazole series have been previously reported. journalijdr.com Common fragmentation pathways for related structures often involve the cleavage of the most labile bonds. scispace.comjournalijdr.comresearchgate.net

Key expected fragmentation pathways would include:

Loss of the N-methyl group: A common fragmentation for N-methylated compounds, resulting in an [M-15]⁺ ion.

Cleavage of the C-C bond: The single bond connecting the benzimidazole core and the 3-methylphenyl (m-tolyl) ring is susceptible to cleavage. This would yield fragments corresponding to the tolyl cation (m/z 91) and the 1-methylbenzimidazole (B167850) moiety.

Ring Fragmentation: The stable benzimidazole ring can also fragment under higher energy conditions, often involving the characteristic loss of a hydrogen cyanide (HCN) molecule from the imidazole (B134444) portion. journalijdr.com

Interactive Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 222 [M]⁺ | [M-H]⁺ | 221 | H• |

| 222 [M]⁺ | [M-CH₃]⁺ | 207 | CH₃• |

| 222 [M]⁺ | [C₇H₇]⁺ | 91 | C₈H₇N₂• |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of a molecule. The spectra provide a unique "fingerprint" for the compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Based on data from analogous benzimidazole derivatives, the following assignments can be made. researchgate.netnist.gov The spectrum of the ligands shows strong bands between 3200 and 2650 cm⁻¹, due to ν(NH), being related to the presence of the imidazole ring. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations from both the benzimidazole and phenyl rings are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups (on the nitrogen and the phenyl ring) will appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibration of the C=N bond within the imidazole ring typically appears around 1625 cm⁻¹. scispace.com Aromatic C=C stretching vibrations from the fused benzene (B151609) rings are observed in the 1600-1450 cm⁻¹ region.

Methyl Bending: Vibrations associated with the bending of the methyl groups occur around 1450 cm⁻¹ and 1380 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the benzimidazole core are found in the 1400-1300 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern. For the 1,2-disubstituted benzimidazole and the meta-substituted phenyl ring, a complex pattern is expected in this fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds with high polarizability. Therefore, the C=C stretching modes of the aromatic rings and the C-C single bond between the two ring systems are expected to produce strong signals in the Raman spectrum. The investigation of 2-(phenoxymethyl)benzimidazole has been performed using both FTIR and FT-Raman techniques. nih.gov

Interactive Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C-H) | Aromatic | 3100 - 3000 |

| ν(C-H) | Aliphatic (CH₃) | 3000 - 2850 |

| ν(C=N) | Imidazole Ring | ~1625 |

| ν(C=C) | Aromatic Rings | 1600 - 1450 |

| δ(C-H) | Methyl Groups | 1460 - 1370 |

| ν(C-N) | Imidazole Ring | 1400 - 1300 |

| γ(C-H) | Aromatic OOP | 900 - 675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of the molecule, including how it absorbs and emits light.

UV-Vis Absorption: Benzimidazole and its derivatives are known to exhibit strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system. semanticscholar.org The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show two main absorption bands, similar to other 2-phenyl substituted benzimidazoles. semanticscholar.orgnist.gov The high-energy band typically appears below 250 nm, while a lower-energy, more intense band is observed between 280 and 320 nm. These absorptions are attributed to π→π* transitions involving the entire conjugated system. The specific position and intensity of these bands can be influenced by solvent polarity. researchgate.net

Fluorescence Spectroscopy: Many benzimidazole derivatives are highly fluorescent, a property that makes them useful in various applications, including as fluorescent probes. nih.govnih.gov Upon excitation at a wavelength corresponding to their absorption maximum, these compounds emit light at a longer wavelength (a phenomenon known as Stokes shift). The emission properties are often sensitive to the environment, with changes in solvent polarity potentially leading to shifts in the emission wavelength and changes in fluorescence quantum yield. researchgate.net For some hydroxyl-substituted benzimidazoles, an excited-state intramolecular proton transfer (ESIPT) process can lead to a particularly large Stokes shift and dual emission. researchgate.netnih.gov While the title compound lacks the hydroxyl group necessary for ESIPT, it is still expected to be fluorescent, with emission likely occurring in the violet-blue region of the spectrum.

Interactive Table 4: Expected Photophysical Properties of this compound

| Parameter | Expected Range/Property | Associated Transition/Process |

|---|---|---|

| λ_abs, max 1 (nm) | 240 - 260 | π → π* |

| λ_abs, max 2 (nm) | 280 - 320 | π → π* |

| λ_em (nm) | 350 - 450 | Fluorescence (S₁ → S₀) |

| Stokes Shift (nm) | 50 - 100 | Energy loss post-excitation |

| Fluorescence | Expected to be fluorescent | Radiative decay from excited state |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods like cyclic voltammetry (CV) are employed to study the redox properties of a molecule, determining its oxidation and reduction potentials. This information is valuable for understanding its electronic characteristics and its potential use in electronic devices or as a redox-active agent.

The electrochemical behavior of benzimidazole derivatives has been investigated, often revealing an irreversible oxidation process at positive potentials. mdpi.com For this compound, the electron-rich benzimidazole ring system is the likely site of oxidation. A cyclic voltammetry experiment, typically conducted in an organic solvent like acetonitrile with a supporting electrolyte, would be expected to show an anodic peak corresponding to the oxidation of the molecule. mdpi.com The potential at which this oxidation occurs provides a measure of the energy of the Highest Occupied Molecular Orbital (HOMO). For a similar benzimidazole derivative, an onset oxidation potential was observed at +0.97 V. mdpi.com The process is often irreversible due to the instability of the resulting radical cation, which may undergo subsequent chemical reactions.

Interactive Table 5: Expected Electrochemical Parameters for this compound

| Parameter | Expected Behavior | Method |

|---|---|---|

| Oxidation Potential (E_pa) | Irreversible peak at positive potential | Cyclic Voltammetry (CV) |

| Reduction Potential | Not typically observed within standard solvent windows | Cyclic Voltammetry (CV) |

| Redox Process | Likely irreversible oxidation | Cyclic Voltammetry (CV) |

| Analyzed Moiety | Benzimidazole ring system | - |

Computational and Theoretical Chemistry Studies of 1 Methyl 2 3 Methylphenyl Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. For 1-Methyl-2-(3-methylphenyl)benzimidazole, these studies focus on its ground state, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and electronic structure of benzimidazole (B57391) derivatives. nih.govresearchgate.net The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) is a popular functional employed for these calculations, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.netmdpi.com

Table 1: Representative Calculated Geometric Parameters for a 2-Phenylbenzimidazole Core Structure Note: These are typical values based on DFT calculations of similar structures and may not represent the exact parameters for this compound.

| Parameter | Typical Calculated Value | Reference/Comment |

|---|---|---|

| C=N bond length (imidazole ring) | ~1.38 Å | biointerfaceresearch.com |

| C-N bond length (imidazole ring) | ~1.40 Å | nih.gov |

| C-C bond length (benzene ring) | ~1.39 - 1.41 Å | nih.gov |

| Dihedral Angle (Benzimidazole-Phenyl) | ~40° - 80° | The rings are typically twisted relative to each other. nih.govnih.gov |

While DFT is a dominant method, other quantum chemical approaches like ab initio and semi-empirical methods are used for comparative analysis. The Hartree-Fock (HF) method is an ab initio approach that, while often less accurate than DFT for correlated systems, serves as a valuable baseline for comparison. researchgate.netresearchgate.net Comparing results from HF and various DFT functionals (like B3LYP, BLYP, and B3PW91) helps in assessing the reliability of the chosen computational model. researchgate.netdergipark.org.trnih.gov

Semi-empirical methods, such as AM1, are computationally less expensive and can be used for initial conformational searches to identify low-energy structures before applying more rigorous DFT or ab initio methods for final optimization. biointerfaceresearch.com This hierarchical approach balances computational cost and accuracy, particularly for larger or more flexible molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. dergipark.org.trnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net In benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across both the benzimidazole and the attached phenyl ring, indicating the potential for intramolecular charge transfer upon electronic excitation. researchgate.netdergipark.org.tr DFT calculations are used to compute the energies of these orbitals and derive related quantum chemical descriptors. irjweb.com

Table 2: Representative FMO Properties and Global Reactivity Descriptors Note: Values are based on DFT calculations for similar benzimidazole derivatives.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 to -6.3 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. nih.govirjweb.com |

| ELUMO | -0.8 to -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. nih.govirjweb.com |

| Energy Gap (ΔE) | 4.4 to 5.1 eV | Indicates chemical reactivity and kinetic stability. nih.govnih.govirjweb.com |

| Hardness (η) | ~2.2 - 2.5 eV | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity (χ) | ~3.2 - 4.0 eV | Measures the power of an atom or group to attract electrons. irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.govnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red) are associated with electron-rich areas, such as those around electronegative atoms (like the nitrogen atoms in the benzimidazole ring), and are susceptible to electrophilic attack. researchgate.netnih.gov Regions of positive potential (colored blue) are electron-poor, usually found around hydrogen atoms, and are favorable for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. For this compound, the MEP map would highlight the nitrogen atoms as the primary sites for electrophilic interactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. nih.govlokmanhekim.edu.tr MD simulations model the physical movement of atoms and molecules by solving Newton's equations of motion, using a force field (like GROMOS or AMBER) to describe the interatomic forces. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the magnetic shielding tensors of the nuclei. researchgate.netmdpi.comscielo.org.mx The calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). There is often a good linear correlation between the theoretically predicted and experimentally measured chemical shifts, which aids in the correct assignment of NMR signals. researchgate.netresearchgate.net

Table 3: Comparison of Representative Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for a Benzimidazole Moiety Note: These are representative values. Experimental shifts are solvent-dependent. Calculated values are typically performed in a simulated solvent environment (e.g., DMSO) for better comparison. researchgate.netliverpool.ac.uk

| Atom | Typical Experimental Shift (ppm) | Typical Calculated Shift (ppm) | Reference/Comment |

|---|---|---|---|

| Aromatic Protons (Benzene/Benzimidazole) | 7.1 - 8.3 | 7.5 - 8.6 | mdpi.com |

| N-CH₃ Protons | ~3.8 | ~3.8 | nih.gov |

| Aromatic Carbons (Benzene/Benzimidazole) | 110 - 145 | 110 - 145 | researchgate.netnih.gov |

| N-CH₃ Carbon | ~30 | ~30 | nih.gov |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.netnih.gov The analysis of the Potential Energy Distribution (PED) helps in assigning the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. mdpi.comnih.gov

Table 4: Representative Calculated Vibrational Frequencies for 1-Methyl-2-phenylbenzimidazole Type Structures Note: Frequencies are based on DFT (B3LYP) calculations and are typically scaled.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference/Comment |

|---|---|---|

| Aromatic C-H Stretch | 3040 - 3130 | mdpi.com |

| Aliphatic C-H Stretch (Methyl) | 2920 - 3010 | scirp.org |

| C=N Stretch (Imidazole Ring) | 1530 - 1630 | biointerfaceresearch.comnih.govscirp.org |

| Aromatic C=C Stretch | 1420 - 1570 | nih.govscirp.org |

| C-H Bending/Rocking | 1040 - 1560 | nih.gov |

Theoretical Insights into Reactivity, Selectivity, and Reaction Pathways

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity, selectivity, and the pathways they follow in chemical reactions. For this compound and its analogues, Density Functional Theory (DFT) is a commonly employed method to gain these theoretical insights. nih.gov Studies on closely related 1,2-disubstituted benzimidazoles offer a framework for predicting the behavior of the target compound. nih.govresearchgate.net

Key aspects of reactivity are elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for chemical reactivity, with a smaller gap generally implying higher reactivity and lower kinetic stability. nih.gov For instance, in a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the calculated HOMO-LUMO energy gap was 4.9266 eV, providing a quantitative measure of its electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis is another vital tool that maps the electron density onto the molecular surface, revealing regions prone to electrophilic and nucleophilic attack. The color-coded map identifies negative potential areas (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and positive potential areas (blue), which are electron-deficient and attract nucleophiles. This analysis helps in predicting how the molecule will interact with other reagents and provides insights into non-covalent interactions. nih.gov

To quantify reactivity, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, based on Koopmans' theorem, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.govresearchgate.net Theoretical calculations for a series of 1,2-disubstituted benzimidazoles have determined these values, allowing for a comparative analysis of their reactivity. researchgate.net

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | - | -6.0235 |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.0969 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.9266 |

| Ionization Potential | I | -EHOMO | 6.0235 |

| Electron Affinity | A | -ELUMO | 1.0969 |

| Electronegativity | χ | (I + A) / 2 | 3.5602 |

| Chemical Hardness | η | (I - A) / 2 | 2.4633 |

| Softness | σ | 1 / η | 0.4060 |

| Electrophilicity Index | ω | χ² / (2η) | 2.5710 |

These computational models are instrumental in predicting reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface for a given reaction. This allows for the determination of activation barriers, helping to predict which reaction pathways are most favorable kinetically and thermodynamically. For benzimidazole synthesis, for example, computational studies can elucidate the mechanism of cyclization and the influence of substituents on the reaction rate and yield. rsc.org

Computational Design and Structure-Property Relationships for Analogues (non-biological)

Computational chemistry is a cornerstone in the rational design of novel molecules with tailored properties for specific applications, extending beyond biology into materials science. For analogues of this compound, computational design focuses on establishing clear structure-property relationships to optimize them for non-biological functions, such as non-linear optical (NLO) materials. nih.govresearchgate.net

Benzimidazole derivatives are attractive candidates for NLO applications due to their conjugated π-electron systems, which can be readily modified. researchgate.net The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β). Computational methods, particularly DFT, are used to calculate these properties for designed analogues. A high β value is indicative of a strong NLO response. nih.govpku.edu.cn

The computational design process involves systematic modification of the parent structure and subsequent calculation of NLO properties. The structure-property relationship for benzimidazole-based NLO materials is well-defined:

Donor-Acceptor (D-π-A) Systems: Creating a D-π-A structure by placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at opposite ends of the conjugated system significantly enhances the NLO response. pku.edu.cnanalis.com.my

Influence of Substituents: The strength and position of these substituents are critical. For instance, strong donors like -NH2 and strong acceptors like -NO2 can dramatically increase the hyperpolarizability. pku.edu.cn

Conjugation Length: Extending the π-conjugated bridge between the donor and acceptor groups can also lead to improved NLO properties.

Computational studies on 1,2-disubstituted benzimidazoles have shown that strategic placement of substituents can lead to large hyperpolarizability values, making them promising for NLO device applications. nih.gov The charge distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, helps to understand the intramolecular charge transfer that gives rise to the NLO effect. nih.gov

| Compound Analogue Structure | Substituent Type (R1/R2) | Expected Dipole Moment (μ) Effect | Expected First Hyperpolarizability (β) Effect |

|---|---|---|---|

| 1-Alkyl-2-phenyl-benzimidazole | No D/A groups | Low | Low |

| 1-Benzyl-2-(4-aminophenyl)benzimidazole | R2 = Electron Donor (-NH₂) | Moderate Increase | Moderate Increase |

| 1-Benzyl-2-(4-nitrophenyl)benzimidazole | R2 = Electron Acceptor (-NO₂) | Significant Increase | Significant Increase |

| 1-(4-Nitrobenzyl)-2-(4-aminophenyl)benzimidazole | R1 = Acceptor, R2 = Donor | High | Very High |

Beyond NLO materials, computational methods can guide the design of benzimidazole analogues for other applications. For example, structure-property relationship studies have been used to investigate their potential as liquid crystals, where molecular shape and intermolecular interactions are paramount, and as corrosion inhibitors, where the ability to adsorb onto a metal surface is key. nih.govnih.gov In all these areas, computational screening allows for the rapid evaluation of many potential structures, prioritizing the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new functional materials.

Exploration of Advanced Academic Applications and Functional Materials Featuring 1 Methyl 2 3 Methylphenyl Benzimidazole

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of nitrogen atoms in the imidazole (B134444) ring of 1-Methyl-2-(3-methylphenyl)benzimidazole makes it an excellent ligand for coordinating with a variety of metal ions. This coordination ability is the foundation for its application in the synthesis of novel metal complexes with interesting properties and catalytic activities.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving benzimidazole (B57391) derivatives, such as this compound, is a burgeoning area of research. These complexes are typically synthesized through the reaction of the benzimidazole derivative with a metal salt in a suitable solvent. nih.gov The resulting coordination compounds can be characterized by a suite of analytical techniques to elucidate their structure and bonding.

Common characterization methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complexes in solution. nih.gov

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. nih.gov

Elemental Analysis: To determine the empirical formula of the compounds. nih.gov

X-ray Crystallography: To obtain detailed information about the three-dimensional structure of the complexes in the solid state.

The synthesis of various metal (II) complexes with benzimidazole derivatives has been reported, leading to the formation of compounds with diverse geometries and coordination numbers. mdpi.com For instance, the reaction of benzimidazole derivatives with metal salts like Cu(II), Zn(II), Ni(II), and Ag(I) has been successfully carried out to produce new coordination compounds. nih.gov

Interactive Data Table: Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of ligand coordination through vibrational frequency shifts. |

| NMR Spectroscopy | Determination of solution-state structure. |

| Mass Spectrometry | Confirmation of molecular weight. |

| Elemental Analysis | Determination of the empirical formula. |

| X-ray Crystallography | Detailed 3D solid-state structure. |

Electronic and Magnetic Properties of Coordination Compounds

Electronic Properties: The electronic properties are often studied using UV-Visible spectroscopy. The electronic spectra of these complexes typically show absorption bands corresponding to π-π* transitions within the benzimidazole ring and charge transfer transitions between the ligand and the metal ion. nih.gov For example, the UV-Visible spectra of Co(III) and Cu(II) complexes with a benzimidazole-derived imine ligand exhibited bands suggestive of charge transfer transitions and specific d-d transitions that indicate a distorted octahedral geometry. nih.gov

Magnetic Properties: The magnetic properties of these coordination compounds are determined by the number of unpaired electrons on the central metal ion. The magnetic moment of a complex can be measured to determine if it is paramagnetic (possessing unpaired electrons) or diamagnetic (all electrons are paired). For instance, Cu(II) complexes with benzimidazole derivatives have been found to be paramagnetic, consistent with the presence of one unpaired electron on the Cu(II) ion, while Co(III) complexes are diamagnetic. mdpi.com

Interactive Data Table: Electronic and Magnetic Properties of Benzimidazole Complexes

| Property | Technique | Information Revealed | Example |

| Electronic | UV-Visible Spectroscopy | π-π* transitions, charge transfer, d-d transitions, geometry. | Distorted octahedral geometry in Co(III) and Cu(II) complexes. nih.gov |

| Magnetic | Magnetic Susceptibility | Paramagnetism or diamagnetism, number of unpaired electrons. | Paramagnetic Cu(II) complexes, diamagnetic Co(III) complexes. mdpi.com |

Catalytic Applications in Organic Transformations and Inorganic Reactions

Benzimidazole derivatives and their metal complexes have emerged as effective catalysts in a variety of organic transformations. enpress-publisher.com Their catalytic activity stems from the ability of the metal center to coordinate with reactants and facilitate chemical reactions. Examples of such catalytic processes include oxidation, epoxidation, and condensation reactions. researchgate.netresearchgate.net

Metal complexes of benzimidazole-derived Schiff bases, for instance, have demonstrated significant catalytic activity. researchgate.net These complexes can catalyze reactions under mild conditions and often exhibit high efficiency. The catalytic performance can be tuned by modifying the structure of the benzimidazole ligand or the nature of the metal ion.

Integration into Organic Electronic and Optoelectronic Materials

The unique electronic properties of benzimidazole derivatives, including this compound, make them promising candidates for integration into organic electronic and optoelectronic devices. Their rigid planar structure and abundant π-electrons contribute to their good stability and fluorescence properties. alfa-chemistry.com

Studies on Charge Transport and Semiconductor Properties

Benzimidazole derivatives are known to possess excellent electron-transporting properties. alfa-chemistry.com This is attributed to the electron-deficient nature of the imidazole ring, which enhances the electron affinity of the molecule. alfa-chemistry.com Consequently, these compounds are widely utilized as electron transport materials in various organic electronic devices.

Studies have shown that some monocations of benzimidazole derivatives can behave as molecular rotors, leading to a twisted intramolecular charge transfer (TICT) state upon electronic excitation. nih.gov This process involves an intramolecular charge transfer from a donor part of the molecule to the protonated benzimidazole group, which acts as an acceptor. nih.gov The ability to facilitate charge transfer is a crucial characteristic for semiconductor materials.

Potential as Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The favorable electronic and photophysical properties of benzimidazole derivatives have led to their extensive use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In OLEDs: Benzimidazole derivatives can function as both light-emitting materials and electron transport materials in OLEDs. alfa-chemistry.com Their good thermal stability makes them suitable for high-temperature resistant organic semiconductor applications. alfa-chemistry.com As electron transport materials, they enhance the stability and efficiency of OLEDs. alfa-chemistry.com Furthermore, benzimidazole itself exhibits strong blue fluorescence, and by introducing different luminescent groups, the emission color and efficiency can be tuned. alfa-chemistry.com

In OPVs: Benzimidazole derivatives have also been explored as donor materials in organic photovoltaic cells. researchgate.net Small molecules based on dimethyl-2H-benzimidazole have been synthesized and shown to exhibit intramolecular charge transfer, a key process for photovoltaic energy conversion. researchgate.net The development of new benzimidazole-based materials with tailored optical and electrochemical properties is an active area of research for improving the efficiency of perovskite solar cells and other photovoltaic devices. researchgate.net

Interactive Data Table: Applications in Organic Electronics

| Device | Role of Benzimidazole Derivative | Key Properties |

| OLEDs | Electron Transport Material, Light-Emitting Material | Good thermal stability, strong blue fluorescence, efficient electron transport. alfa-chemistry.com |

| OPVs | Donor Material | Intramolecular charge transfer, tunable optical and electrochemical properties. researchgate.netresearchgate.net |

Contributions to Supramolecular Chemistry and Self-Assembly Processes

General studies on benzimidazole derivatives indicate their significant potential in supramolecular chemistry. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and coordination with metal ions, which are key interactions for building larger, organized structures. However, specific investigations into the role of the 1-methyl and 2-(3-methylphenyl) substituents of the target molecule in directing these non-covalent interactions are not documented in the available resources.

Investigation of Host-Guest Recognition Phenomena

The benzimidazole framework is a known component in the design of host molecules for the recognition of various guest species. The aromatic surfaces can engage in π-π stacking interactions, while the heterocyclic core provides sites for hydrogen bonding. Theoretical possibilities for this compound to act as a host exist, potentially forming inclusion complexes with suitable guest molecules. However, specific experimental studies, including binding constant determinations or structural analysis of such host-guest complexes, have not been found.

Formation of Self-Assembled Structures and Architectures

The self-assembly of benzimidazole derivatives into ordered structures like liquid crystals, gels, and nanoparticles is a subject of ongoing research. The planarity of the benzimidazole system, coupled with the potential for intermolecular hydrogen bonding and π-stacking, often drives the formation of these supramolecular architectures. The introduction of a methyl group at the 1-position and a 3-methylphenyl group at the 2-position would influence the steric and electronic properties, thereby affecting the self-assembly behavior. Nevertheless, detailed studies characterizing the specific self-assembled structures formed by this compound, such as their morphology and the forces governing their formation, are not described in the reviewed literature.

Application in Advanced Chemo-sensing Platforms

Benzimidazole derivatives are frequently employed as key building blocks in the development of chemical sensors due to their versatile coordination chemistry and favorable photophysical properties. The nitrogen atoms can act as binding sites for metal ions and anions, and the aromatic system can serve as a fluorophore or chromophore, allowing for optical or electrochemical signal transduction upon analyte binding.

Design and Mechanism of Action in Selective Chemical Sensors

The design of a chemosensor based on this compound would likely involve its integration into a larger molecular system containing a signaling unit. The benzimidazole moiety would serve as the recognition site for a specific analyte. The binding event would then trigger a change in the electronic properties of the molecule, leading to a detectable signal. The 3-methylphenyl substituent could potentially influence the selectivity of the sensor. However, there are no available research articles that describe the design, synthesis, and mechanism of action of a chemical sensor specifically incorporating this compound.

Optical or Electrochemical Sensing Responses and Selectivity Studies

While the general principles of optical and electrochemical sensing with benzimidazoles are well-established, specific data on the performance of this compound in these applications is absent from the scientific literature. Information regarding its fluorescence or colorimetric response to different analytes, its performance as an electrode modifier in electrochemical sensors, and studies on its selectivity towards specific ions or molecules could not be located.

Future Directions and Emerging Research Opportunities for 1 Methyl 2 3 Methylphenyl Benzimidazole

Development of Novel and Efficient Synthetic Strategies

The classical synthesis of 2-arylbenzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde or carboxylic acid, sometimes requiring harsh conditions like high temperatures and strong acids. researchgate.netresearchgate.net For 1-Methyl-2-(3-methylphenyl)benzimidazole, this typically involves a multi-step process including the initial formation of the benzimidazole (B57391) core followed by N-alkylation. Future research must focus on developing more streamlined, efficient, and environmentally benign synthetic routes.

Emerging strategies that could be adapted and optimized for this specific compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for benzimidazole formation. nih.gov

Catalytic Systems: The use of novel catalysts, such as palladium, copper, or even metal-free systems like iodine or silica-supported catalysts, can enable milder reaction conditions and higher selectivity. acs.orgnih.gov

One-Pot Reactions: Developing a one-pot synthesis that combines cyclization and N-methylation would significantly improve atom economy and reduce waste, representing a major step forward in green chemistry. nih.gov

| Strategy | Traditional Approach | Future Direction for this compound |

|---|---|---|

| Methodology | Multi-step condensation and alkylation; often requires reflux in high-boiling solvents. | One-pot, catalyst-mediated synthesis under mild conditions (e.g., room temperature or microwave irradiation). |

| Catalysts | Strong mineral acids (e.g., HCl, PPA). | Reusable heterogeneous catalysts (e.g., zeolites, supported metals), nanocatalysts, or biocatalysts. researchgate.net |

| Efficiency | Moderate yields, long reaction times, and often requires purification via column chromatography. | High yields, short reaction times, high purity of the final product with minimal workup. |

| Environmental Impact | Use of stoichiometric reagents and volatile organic solvents. | Focus on green solvents (e.g., water, ethanol) or solvent-free conditions. nih.gov |

Application of Advanced In-Situ Characterization Techniques

A deeper understanding of the reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. While traditional characterization methods like NMR and mass spectrometry are used to analyze the final product, advanced in-situ techniques can provide real-time insights into the reaction as it happens. mdpi.comnih.govorientjchem.org

Future research should employ techniques such as:

In-situ FTIR and Raman Spectroscopy: To monitor the consumption of reactants and the formation of intermediates and the final product in real-time.

Reaction Calorimetry: To measure the heat flow of the reaction, providing critical data for safe and efficient scale-up.

Process Analytical Technology (PAT): Integrating these in-situ techniques into a PAT framework can enable precise control over reaction parameters, ensuring reproducibility and optimizing yield and purity.

| Technique | Information Gained | Impact on Synthesis of this compound |

|---|---|---|

| In-situ Spectroscopy (FTIR/Raman) | Real-time concentration profiles of reactants, intermediates, and products. | Precise determination of reaction endpoints and identification of potential side reactions. |

| Kinetic Modeling | Understanding of reaction rates and dependencies on temperature and concentration. | Optimization of reaction conditions for maximum efficiency and yield. |

| Crystallization Monitoring | Control over crystal size and morphology during purification. | Ensures high purity and consistent physical properties of the final compound. |

Evolution of Multiscale Computational Modeling Approaches

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts. nih.gov Future research will increasingly rely on a multiscale modeling approach, integrating different computational techniques to build a comprehensive understanding of the molecule's behavior from the quantum to the macroscopic level.

Key computational approaches include:

Density Functional Theory (DFT): To calculate electronic properties, predict spectroscopic signatures (NMR, IR), and investigate reaction mechanisms at the quantum level. researchgate.net

Molecular Dynamics (MD) Simulations: To simulate the interaction of the molecule with biological targets, such as enzymes or DNA, or its behavior within a material matrix. This can help in designing derivatives with improved binding affinity or specific material properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: To build predictive models that correlate structural features of benzimidazole derivatives with their biological activity or physical properties, accelerating the discovery of new lead compounds. nih.gov

| Modeling Approach | Application for this compound | Potential Outcome |

|---|---|---|

| Quantum Mechanics (DFT) | Elucidate electronic structure, reactivity, and spectroscopic properties. Model reaction pathways for synthesis. | Rational design of more efficient synthetic routes and prediction of physical properties. |

| Molecular Dynamics (MD) | Simulate binding to therapeutic targets (e.g., kinases, DNA gyrase). nih.gov Predict compatibility in polymer blends or organic electronic devices. | Identification of potential biological targets; design of new functional materials. |

| Machine Learning / QSAR | Predict biological activity (e.g., anticancer, antimicrobial) based on molecular descriptors. | Rapid virtual screening of potential derivatives to prioritize experimental synthesis. |

Exploration of New Functional Material Applications

While benzimidazoles are renowned for their pharmacological applications, their unique electronic and structural properties make them attractive candidates for advanced functional materials. nih.govresearchgate.net The specific structure of this compound, with its conjugated π-system, offers intriguing possibilities beyond medicine.

Emerging areas for exploration include:

Organic Electronics: As components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), leveraging their charge-transport properties.

Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can coordinate to metal surfaces, forming a protective layer that prevents corrosion.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The benzimidazole moiety can act as a ligand to create complex, porous structures with applications in gas storage, catalysis, and sensing.

| Application Area | Relevant Property of this compound | Research Focus |

|---|---|---|

| Organic Electronics | Conjugated aromatic system, potential for charge transport. | Synthesis of derivatives with tailored electronic properties (e.g., HOMO/LUMO levels) for use in devices. |

| Corrosion Inhibition | Electron-rich nitrogen atoms capable of coordinating with metal surfaces. | Evaluating its effectiveness in protecting various metals (e.g., steel, copper) in corrosive environments. |

| Metal-Organic Frameworks (MOFs) | Ability to act as a bidentate or monodentate ligand. | Designing and synthesizing novel MOFs incorporating this ligand for applications in catalysis or separation. |

Addressing Fundamental Challenges in Benzimidazole Chemistry

Despite decades of research, fundamental challenges in benzimidazole chemistry remain. Future studies on this compound can contribute to solving these broader issues.

Key challenges to address include:

Solubility: Many benzimidazole derivatives suffer from poor solubility in aqueous and organic solvents, limiting their applications. Research into formulating or derivatizing this compound to enhance its solubility is a critical next step.

Selective C-H Functionalization: Developing methods for the selective functionalization of the C-4, C-5, C-6, and C-7 positions on the benzo ring, as well as the methyl and phenyl substituents, is a significant challenge. researchgate.net Success in this area would open up vast new chemical space for creating novel analogues with fine-tuned properties. nih.gov

Understanding Resistance Mechanisms: In medicinal applications, resistance to benzimidazole-based drugs is a growing concern. rsc.org Investigating how the specific structure of this compound interacts with its targets can provide insights into potential resistance mechanisms and guide the design of next-generation compounds that can overcome them.

| Challenge | Relevance to this compound | Proposed Research Direction |

|---|---|---|

| Poor Solubility | Limits bioavailability in potential therapeutic uses and processability in material applications. | Introduction of polar functional groups (e.g., hydroxyl, carboxyl) or formulation strategies (e.g., nanoparticles). |

| Selective C-H Functionalization | Current methods often lack regioselectivity, making it difficult to create specific derivatives. | Exploration of transition-metal-catalyzed C-H activation and directing group strategies to selectively modify the scaffold. researchgate.net |

| Drug Resistance | A major hurdle for developing new benzimidazole-based therapeutics. | Computational and experimental studies to elucidate binding modes and identify structural modifications that can evade resistance. |

Q & A

Q. What synthetic methodologies are optimal for synthesizing 1-Methyl-2-(3-methylphenyl)benzimidazole, and how do reaction conditions influence product formation?

Answer: The synthesis of this compound can proceed via condensation of o-phenylenediamine with m-toluic acid derivatives. Key factors include:

- Leaving Groups : Acyl chlorides (e.g., m-toluoyl chloride) favor amide intermediates, while polyphosphoric acid promotes cyclization to benzimidazoles .

- Protonation and Temperature : Excess protonating agents (e.g., H₃PO₄) and elevated temperatures (e.g., 120–140°C) drive benzimidazole formation by facilitating dehydration .

- Solvent Choice : Toluene or high-boiling solvents improve cyclization efficiency .

Validation : Monitor reaction progress via TLC and confirm purity through GC-MS or NMR .

Q. How can computational methods predict the reactivity of this compound in chemical reactions?

Answer: Density Functional Theory (DFT) calculations are critical for analyzing frontier molecular orbitals (HOMO/LUMO) to predict reactivity:

- HOMO Analysis : Identifies electron-rich regions (e.g., benzimidazole nitrogen) prone to electrophilic attacks .

- LUMO Analysis : Highlights electron-deficient sites for nucleophilic interactions.

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties .

Methodology : Use Gaussian or ORCA software with basis sets (e.g., 6-31G*) for geometry optimization and orbital visualization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 1 and 3) and aromatic proton environments .

- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and N-H (~3400 cm⁻¹) validate benzimidazole core formation .

- X-ray Crystallography : Resolves structural ambiguities (e.g., planarity of the benzimidazole ring) and crystallographic disorder, as seen in related derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for benzimidazole derivatives?

Answer: Discrepancies often arise from oversimplified DFT models. Mitigation strategies include:

- Inclusion of Solvent Effects : Use implicit solvent models (e.g., PCM) to account for solvation .

- Thermodynamic Corrections : Incorporate Gibbs free energy corrections for reaction intermediates .

- Experimental Benchmarking : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies optimize the design of this compound derivatives for biological activity studies?

Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methylphenyl moiety to modulate lipophilicity and target binding .

- Docking Studies : Use Schrödinger Glide XP to predict interactions with biological targets (e.g., Hedgehog pathway proteins) .

- In Vitro Screening : Prioritize derivatives with low IC₅₀ values in cytotoxicity assays (e.g., MTT) against relevant cell lines .

Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism in benzimidazole derivatives impact their photophysical properties?

Answer:

- ESIPT Dynamics : In derivatives with hydroxyl-phenyl groups (e.g., 2-(2’-hydroxyphenyl) substituents), proton transfer in the excited state leads to dual fluorescence emission .

- Solvent Effects : Polar solvents stabilize keto-enol tautomers, altering emission spectra .

- Applications : Exploit ESIPT for fluorescent probes or optoelectronic materials by tuning substituents .

Q. What catalytic applications exist for metal complexes of this compound?

Answer:

- Ruthenium Complexes : Hemilabile (phosphino)benzimidazole ligands enable tunable coordination chemistry for catalysis (e.g., transfer hydrogenation) .

- Platinum(II) Complexes : Assess cytotoxic activity via DNA binding studies (e.g., gel electrophoresis) and apoptosis assays .

Data Contradiction and Resolution

Q. Conflicting reports on the stability of methyl groups in benzimidazole derivatives under acidic/basic conditions: How to address this?

Answer:

- Experimental Replication : Re-treat the compound with 20% KOH (no degradation) vs. 20% HCl (cleavage of formyl groups) to verify stability .

- Computational Insights : Calculate bond dissociation energies (BDEs) for methyl C-H bonds using DFT to predict susceptibility to oxidation .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.